

Toxicological Profile of Dibutyl Succinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl succinate*

Cat. No.: *B085449*

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

Dibutyl succinate (DBS), a diester of n-butanol and succinic acid, is utilized in various industrial applications, including as a plasticizer and solvent. This technical guide provides a comprehensive overview of the current toxicological data available for **Dibutyl succinate**. While data on acute oral toxicity and primary dermal irritation are available, significant data gaps exist for other critical toxicological endpoints, including sub-chronic and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. This guide summarizes the available quantitative data, details relevant experimental protocols based on established guidelines, and highlights areas where further research is needed to complete a thorough risk assessment.

Chemical and Physical Properties

Property	Value
Chemical Name	Dibutyl succinate
CAS Number	141-03-7
Molecular Formula	C ₁₂ H ₂₂ O ₄
Molecular Weight	230.30 g/mol
Appearance	Colorless liquid
Boiling Point	274 °C
Flash Point	144 °C
Water Solubility	Limited

Toxicological Data

Acute Toxicity

Dibutyl succinate exhibits low acute toxicity via the oral route.

Table 1: Acute Toxicity of **Dibutyl Succinate**

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	>8000 mg/kg bw	[1]
LD ₅₀	Rat	Dermal	No data available	
LC ₅₀	Rat	Inhalation	No data available	

A standard protocol for determining the acute oral LD₅₀ involves a stepwise procedure to minimize the number of animals used. The following is a generalized workflow based on the OECD 425 guideline.



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Acute Oral Toxicity (OECD 425) Workflow

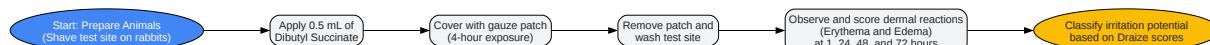
Skin and Eye Irritation

Dibutyl succinate is not considered to be a skin irritant. Data on eye irritation is not available.

Table 2: Skin and Eye Irritation of **Dibutyl Succinate**

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Not irritating	[2][3]
Eye Irritation		No data available	

This test evaluates the potential of a substance to cause skin irritation.



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Acute Dermal Irritation (OECD 404) Workflow

Sensitization

No data on the skin sensitization potential of **Dibutyl succinate** are available.

Table 3: Sensitization of **Dibutyl Succinate**

Endpoint	Species	Result
Skin Sensitization	No data available	

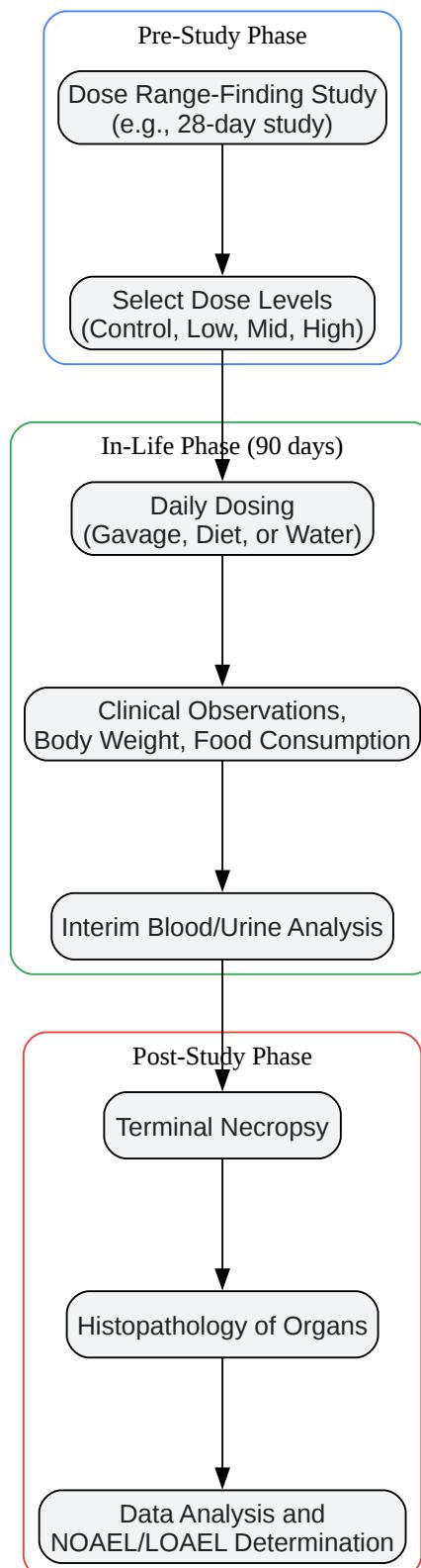
Sub-chronic and Chronic Toxicity

There are no publicly available studies on the sub-chronic or chronic toxicity of **Dibutyl succinate**.

Table 4: Sub-chronic and Chronic Toxicity of **Dibutyl Succinate**

Study Type	Species	Route	NOAEL/LOAEL
Sub-chronic (90-day)	No data available		
Chronic	No data available		

A 90-day oral toxicity study is a cornerstone for assessing the safety of a chemical. The following diagram illustrates the key phases of such a study.



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90-Day Oral Toxicity Study (OECD 408) Workflow

Carcinogenicity

No carcinogenicity bioassays have been conducted for **Dibutyl succinate**.

Table 5: Carcinogenicity of **Dibutyl Succinate**

Species	Route	Result
No data available		

Genotoxicity

There is a lack of data regarding the genotoxic potential of **Dibutyl succinate** from standard in vitro and in vivo assays.

Table 6: Genotoxicity of **Dibutyl Succinate**

Assay	Test System	Metabolic Activation	Result
<hr/>			
In Vitro			
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	With and without S9	No data available
Mammalian Cell Gene Mutation	(e.g., L5178Y, CHO, V79)	With and without S9	No data available
Chromosomal Aberration	(e.g., CHO, human lymphocytes)	With and without S9	No data available
<hr/>			
In Vivo			
Mammalian Erythrocyte Micronucleus	Rodent bone marrow/peripheral blood	N/A	No data available

Reproductive and Developmental Toxicity

No specific studies on the reproductive or developmental toxicity of **Dibutyl succinate** were identified.

Table 7: Reproductive and Developmental Toxicity of **Dibutyl Succinate**

Study Type	Species	Result
Fertility and Early Embryonic Development		No data available
Prenatal Developmental Toxicity		No data available
Two-Generation Reproductive Toxicity		No data available

Ecotoxicological Data

Limited data is available on the ecotoxicity of **Dibutyl succinate**. It is classified as toxic to aquatic life.

Table 8: Ecotoxicity of **Dibutyl Succinate**

Endpoint	Species	Duration	Value	Reference
Acute Toxicity	Pimephales promelas (Fathead minnow)	96 hours	LC ₅₀ = 4.46 mg/L	[4]
Acute Immobilisation	Daphnia magna	48 hours	EC ₅₀ : No data available	
Growth Inhibition	Algae	72 hours	EC ₅₀ : No data available	
Biodegradation	Readily biodegradable (EPI Suite estimation)			[4]

Data Gaps and Future Research

The toxicological database for **Dibutyl succinate** is notably incomplete. To conduct a thorough human health and environmental risk assessment, the following studies are essential:

- Sub-chronic toxicity studies (e.g., 90-day oral study in rodents) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Chronic toxicity and carcinogenicity bioassays to assess the long-term health effects and carcinogenic potential.
- A full battery of genotoxicity tests, including an Ames test, an in vitro mammalian cell gene mutation assay, and an in vivo micronucleus test, to evaluate the mutagenic and clastogenic potential.
- Reproductive and developmental toxicity studies (e.g., an extended one-generation reproductive toxicity study - OECD 443) to assess the potential effects on fertility and offspring development.
- Comprehensive ecotoxicological testing, including acute and chronic studies on invertebrates (Daphnia) and algae, to better characterize the environmental risk.

Conclusion

Dibutyl succinate demonstrates low acute oral toxicity and is not a skin irritant. However, the absence of data for nearly all other major toxicological endpoints precludes a comprehensive safety assessment. The significant data gaps, particularly in the areas of repeated dose toxicity, carcinogenicity, genotoxicity, and reproductive toxicity, underscore the need for further investigation to ensure the safe use of this chemical in all applications. Researchers and drug development professionals should exercise caution and consider the lack of toxicological data when evaluating the use of **Dibutyl succinate**.

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References

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